molecular formula C11H12N4O2 B13865313 Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate

Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate

Cat. No.: B13865313
M. Wt: 232.24 g/mol
InChI Key: AJBCRWZQVNVELC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate typically involves the condensation of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved include inhibition of kinase activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate stands out due to its unique pyrazole-pyridine fused structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-amino-1-pyridin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-15(14-10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H2,12,14)

InChI Key

AJBCRWZQVNVELC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=N2

Origin of Product

United States

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